molecular formula C10H9NO2 B3346732 6,7-Isoquinolinediol, 1-methyl- CAS No. 123438-49-3

6,7-Isoquinolinediol, 1-methyl-

Cat. No.: B3346732
CAS No.: 123438-49-3
M. Wt: 175.18 g/mol
InChI Key: ZHJMCJIZYGTPMH-UHFFFAOYSA-N
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Description

6,7-Isoquinolinediol, 1-methyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline derivatives are known for their wide range of biological activities and are found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Isoquinolinediol, 1-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aromatic aldehydes and aminoacetals, which undergo cyclization under acidic conditions to form the isoquinoline core . Another method involves the nickel-catalyzed cyclization of substituted alkynes with o-haloarylamidines in the presence of water .

Industrial Production Methods: Industrial production of 6,7-Isoquinolinediol, 1-methyl- may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the process, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6,7-Isoquinolinediol, 1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

6,7-Isoquinolinediol, 1-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Comparison with Similar Compounds

    1-Benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with neuroprotective properties.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with similar biological activities.

Uniqueness: 6,7-Isoquinolinediol, 1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-methylisoquinoline-6,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h2-5,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJMCJIZYGTPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=CC(=C(C=C12)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333161
Record name 6,7-Isoquinolinediol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123438-49-3
Record name 6,7-Isoquinolinediol, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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